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Cat. No.: B15408538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide for the characterization of N-Acetyl-N-methyl-D-
leucine using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and

¹³C NMR chemical shifts, comprehensive experimental protocols for data acquisition and

processing, and visual aids to facilitate understanding of the molecular structure and

experimental workflow. This application note is intended to serve as a practical resource for

researchers in pharmaceutical development and related fields requiring structural verification

and characterization of N-acetylated amino acid derivatives.

Introduction
N-Acetyl-N-methyl-D-leucine is a modified amino acid derivative of interest in various fields,

including drug discovery and development, due to the prevalence of N-acetylated and N-

methylated amino acids in bioactive molecules. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful and non-destructive analytical technique that provides detailed

information about molecular structure, connectivity, and stereochemistry. This note outlines the

expected NMR spectral data and provides a standardized protocol for the characterization of

this compound. While experimental data for the L-isomer, N-Acetyl-L-leucine, is available, this

document focuses on the D-enantiomer with an additional N-methyl group, predicting the

spectral changes arising from these structural modifications.[1]
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Predicted NMR Data
The chemical shifts for N-Acetyl-N-methyl-D-leucine are predicted based on the known

values for N-Acetyl-L-leucine and general principles of NMR spectroscopy.[1][2][3][4][5] The

presence of the N-methyl group is expected to cause a downfield shift in the alpha-proton (Hα)

and alpha-carbon (Cα) signals due to its electron-donating nature and steric effects. The

stereochemistry (D-configuration) is not expected to significantly alter the chemical shifts in an

achiral solvent compared to the L-isomer, but it is a critical parameter for biological activity.

Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for N-Acetyl-N-methyl-
D-leucine in a common NMR solvent such as DMSO-d₆.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

Hα (CH) 4.3 - 4.6 dd 8.0, 6.0

Hβ (CH₂) 1.5 - 1.7 m

Hγ (CH) 1.8 - 2.0 m

Hδ (CH₃) 0.8 - 1.0 d 6.5

Hδ' (CH₃) 0.8 - 1.0 d 6.5

N-CH₃ 2.8 - 3.0 s

Acetyl-CH₃ 1.9 - 2.1 s

COOH 12.0 - 13.0 br s

Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts.
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Carbon Assignment Predicted Chemical Shift (ppm)

Cα (CH) 55 - 60

Cβ (CH₂) 40 - 45

Cγ (CH) 24 - 28

Cδ (CH₃) 21 - 24

Cδ' (CH₃) 21 - 24

N-CH₃ 30 - 35

Acetyl-CH₃ 22 - 25

C=O (Amide) 170 - 175

C=O (Carboxyl) 175 - 180

Experimental Protocols
This section provides a detailed methodology for the NMR analysis of N-Acetyl-N-methyl-D-
leucine.

Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is

recommended as it can dissolve the analyte and the carboxylic acid proton is often

observable. Other common solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Concentration: Dissolve 5-10 mg of N-Acetyl-N-methyl-D-leucine in 0.5-0.7 mL of the

chosen deuterated solvent.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) at 0 ppm, for accurate chemical shift referencing.

Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any

particulate matter.

NMR Data Acquisition
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The following parameters are recommended for a 400 MHz NMR spectrometer. These may

need to be adjusted based on the specific instrument and sample concentration.

1D ¹H NMR:

Pulse Program: zg30 (or equivalent)

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64

1D ¹³C NMR:

Pulse Program: zgpg30 (with proton decoupling)

Spectral Width: 240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

2D COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf (or equivalent)

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 4-8

2D HSQC (Heteronuclear Single Quantum Coherence):
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Pulse Program: hsqcedetgpsisp2.2 (or equivalent for phase-sensitive editing)

Spectral Width (F2, ¹H): 12 ppm

Spectral Width (F1, ¹³C): 180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 8-16

Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H

and 1-2 Hz for ¹³C) and perform a Fourier transform.

Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

Baseline Correction: Apply a baseline correction to the entire spectrum.

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in

all spectra. For 2D spectra, analyze the cross-peaks to establish correlations.

Visualizations
The following diagrams illustrate the molecular structure, the experimental workflow for

characterization, and the expected proton-proton correlations.
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Caption: Molecular structure of N-Acetyl-N-methyl-D-leucine.
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Caption: Experimental workflow for NMR characterization.

Caption: Key expected COSY correlations in N-Acetyl-N-methyl-D-leucine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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